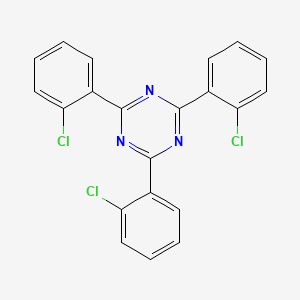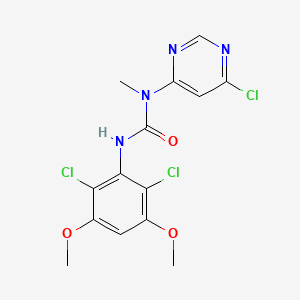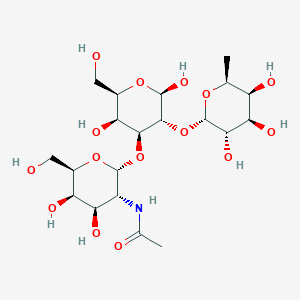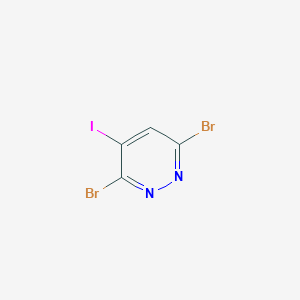![molecular formula C36H45NO15 B11828576 Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its role in biomedical research, particularly in the study of glycosidic substrates and their applications in pharmaceutical developments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside involves multiple steps. Typically, the process begins with the protection of hydroxyl groups followed by glycosylation reactions. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst like pyridine. Benzyl groups are introduced to protect specific hydroxyl groups, which are later removed under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like sodium periodate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as sodium azide or thiols
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, sodium periodate, hydrogen gas, and palladium catalysts. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction typically yields alcohols .
Scientific Research Applications
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a glycosidic substrate, it is used to study carbohydrate chemistry and enzymatic reactions.
Biology: It plays a role in the study of cell surface carbohydrates and their interactions with proteins.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting glycosylation pathways.
Industry: It is used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications
Mechanism of Action
The mechanism of action of 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-galactopyranoside
- 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-glucopyranosyl)-2-deoxy-D-galactopyranose
- Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
Uniqueness
What sets 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside apart is its specific structure, which allows for unique interactions with glycosyltransferases. This makes it particularly valuable in the study of glycosylation processes and the development of glycosylation inhibitors.
Properties
Molecular Formula |
C36H45NO15 |
|---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28+,29-,30-,31-,32-,33-,34+,35+,36-/m0/s1 |
InChI Key |
VGBWYAPUIAFWOX-DUIKOQBXSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)


![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)

![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)


